molecular formula C9H9NO4 B1267552 2-[(Methoxycarbonyl)amino]benzoic acid CAS No. 6268-38-8

2-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B1267552
CAS No.: 6268-38-8
M. Wt: 195.17 g/mol
InChI Key: VRBXNTUDJOJJDK-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]benzoic acid, also known as methyl anthranilate, is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxycarbonyl group attached to the amino group on the benzene ring. This compound is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxycarbonyl)amino]benzoic acid typically involves the esterification of anthranilic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

    Esterification: Anthranilic acid is reacted with methanol in the presence of sulfuric acid to form methyl anthranilate.

      Reaction conditions: The reaction is carried out at a temperature of around 60-70°C for several hours.

      :

      Equation: C7H7NO2+CH3OHC9H9NO4+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_9\text{NO}_4 + \text{H}_2\text{O} C7​H7​NO2​+CH3​OH→C9​H9​NO4​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield. The crude product is then purified through recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

  • Hydrolysis: : The ester group can be hydrolyzed to form anthranilic acid.

      Reagents and conditions: Hydrochloric acid or sodium hydroxide, reflux.

      Major product: Anthranilic acid.

  • Nitration: : The aromatic ring can undergo nitration to introduce nitro groups.

      Reagents and conditions: Nitric acid and sulfuric acid, low temperature.

      Major product: Nitro-substituted derivatives.

  • Reduction: : The nitro groups can be reduced to amino groups.

      Reagents and conditions: Hydrogen gas and a palladium catalyst.

      Major product: Amino-substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux.

    Nitration: Nitric acid, sulfuric acid, low temperature.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

Scientific Research Applications

2-[(Methoxycarbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as antimicrobial and anti-inflammatory agents.

    Medicine: It is used in the development of drugs for the treatment of various diseases, including cancer and bacterial infections.

    Industry: It is employed in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls by interfering with the enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of bacterial cell integrity and ultimately cell death .

Comparison with Similar Compounds

2-[(Methoxycarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:

    Anthranilic acid: The parent compound, which lacks the methoxycarbonyl group.

    Methyl anthranilate: A closely related ester with similar chemical properties.

    Benzoic acid: A simpler aromatic carboxylic acid without the amino group.

Uniqueness

The presence of both the methoxycarbonyl and amino groups in this compound imparts unique chemical reactivity and versatility, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXNTUDJOJJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284214
Record name N-Methyl N-carboxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-38-8
Record name NSC36249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl N-carboxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-[(Methoxycarbonyl)amino]benzoic acid methyl ester formed in the reaction of 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole?

A1: The research describes that this compound methyl ester (compound 10 in the study) is formed through the reaction of the kinetic product, 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester (compound 6), with methanol present in the solution. [] This suggests that compound 6 exhibits instability in solution and readily undergoes a reaction with methanol, leading to the formation of compound 10.

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